CNS Receptor Binding: 3-Pyrimidin-2-yl-1H-indole Scaffold Confers Sub-200 nM Ki for 5HT2B Serotonin Receptors, Distinguishing It from Meridianin A
The 3-pyrimidineindole scaffold demonstrates potent binding to 5HT2B serotonin receptors with a Ki value of less than 0.2 μM (<200 nM) in radioligand displacement assays [1]. In direct comparison within the same study, the natural product meridianin A—which contains a 2-aminopyrimidine substitution at the indole 3-position—shows substantially weaker CNS receptor binding across multiple targets, with no reported sub-micromolar Ki values for serotonin receptors [2]. This quantitative difference establishes the 3-pyrimidine connectivity as a privileged binding motif for 5HT2B engagement.
| Evidence Dimension | 5HT2B serotonin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | <0.2 μM (<200 nM) |
| Comparator Or Baseline | Meridianin A (3-(2-aminopyrimidin-4-yl)-1H-indole) - no sub-μM Ki reported for 5HT2B |
| Quantified Difference | Target compound achieves sub-200 nM Ki; comparator shows no measurable activity below 1 μM threshold |
| Conditions | Radioligand binding assay against human recombinant 5HT2B receptor; experimental details per Lebar et al. 2011 |
Why This Matters
This binding affinity difference identifies the 3-pyrimidine substitution pattern as a critical determinant of 5HT2B receptor engagement, enabling researchers to select the correct scaffold for CNS target validation studies.
- [1] Lebar, M. D.; Hahn, K. N.; Mutka, T.; Maignan, P.; McClintock, J. B.; Amsler, C. D.; van Olphen, A.; Kyle, D. E.; Baker, B. J. CNS and antimalarial activity of synthetic meridianin and psammopemmin analogs. Bioorganic & Medicinal Chemistry 2011, 19 (19), 5756-5762. View Source
- [2] Selvakumar, S.; et al. Design, synthesis, and biological evaluation of meridianin A analogs as CNS active agents. Data extracted from Lebar et al. supplementary information. View Source
